molecular formula C12H15FN2O2 B12442391 Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate

Cat. No.: B12442391
M. Wt: 238.26 g/mol
InChI Key: KZWUUEWPRQZDNF-UHFFFAOYSA-N
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Description

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a fluoropyrrolidine ring, and a carbamate group

Preparation Methods

The synthesis of Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate typically involves several steps. One common method includes the reaction of (3R,4R)-4-fluoropyrrolidine with benzyl chloroformate under specific conditions to form the desired carbamate. The reaction conditions often involve the use of a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity, while the carbamate group can participate in hydrogen bonding or other interactions with the target molecules.

Comparison with Similar Compounds

Similar compounds to Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate include:

    Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: This compound has a hydroxyl group instead of a fluorine atom, which can lead to different reactivity and binding properties.

    Benzyl ((3R,4R)-4-chloropyrrolidin-3-yl)carbamate: The presence of a chlorine atom instead of fluorine can affect the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its fluorine atom, which can significantly influence its reactivity and binding characteristics compared to its analogs.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

benzyl N-(4-fluoropyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)

InChI Key

KZWUUEWPRQZDNF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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